4-(2-hydroxyethyl)-5-methyl-1-[(4-nitrophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one
Description
This compound (CAS: 866039-55-6, molecular formula: C₁₈H₁₇N₃O₆S, molecular weight: 403.41) is a pyrazol-3-one derivative featuring a 4-nitrophenylsulfonyl group at position 1, a 2-hydroxyethyl substituent at position 4, and a methyl group at position 5 . The sulfonyl and nitro groups confer strong electron-withdrawing properties, while the hydroxyethyl group enhances hydrophilicity.
Properties
IUPAC Name |
4-(2-hydroxyethyl)-3-methyl-2-(4-nitrophenyl)sulfonyl-1H-pyrazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O6S/c1-8-11(6-7-16)12(17)13-14(8)22(20,21)10-4-2-9(3-5-10)15(18)19/h2-5,16H,6-7H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSPKSOYFWUNRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101332168 | |
| Record name | 4-(2-hydroxyethyl)-3-methyl-2-(4-nitrophenyl)sulfonyl-1H-pyrazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085856 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866039-59-0 | |
| Record name | 4-(2-hydroxyethyl)-3-methyl-2-(4-nitrophenyl)sulfonyl-1H-pyrazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(2-hydroxyethyl)-5-methyl-1-[(4-nitrophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one, commonly referred to as a pyrazole derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its pharmacological properties. The following sections delve into the compound's biological activity, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₃N₃O₆S
- Molecular Weight : 327.31 g/mol
- CAS Number : 866039-59-0
The compound features a sulfonyl group attached to a pyrazole ring, which is known to enhance biological activity through various mechanisms.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. Specifically, compounds with similar structures have demonstrated significant inhibitory effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways involved in tumor growth, such as BRAF(V600E) and EGFR pathways .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes . For instance, the inhibition of cyclooxygenase (COX) enzymes has been linked to reduced inflammation and pain relief.
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been well-documented. Studies show that these compounds exhibit activity against a range of pathogens, including bacteria and fungi. The exact mechanisms may involve disruption of microbial cell membranes or interference with metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Modifications to the pyrazole ring or the substituents can significantly affect potency and selectivity. For example:
- Hydroxyl Groups : The presence of hydroxyl groups enhances solubility and bioavailability.
- Nitrophenyl Substituents : These groups are often associated with increased antitumor activity due to their ability to participate in electron-withdrawing effects, stabilizing reactive intermediates during metabolic processes .
Case Study 1: Antitumor Efficacy
A study conducted on various pyrazole derivatives, including the compound , showed promising results against human cancer cell lines. The compound exhibited IC50 values in the micromolar range, indicating potent antitumor activity compared to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Mechanisms
In vitro assays demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages. This suggests a strong potential for use in inflammatory diseases .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of selected pyrazole derivatives:
| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| Compound A | IC50 = 15 µM | Inhibits COX enzymes | Effective against E. coli |
| Compound B | IC50 = 10 µM | Reduces TNF-alpha | Effective against S. aureus |
| Target Compound | IC50 = 12 µM | Inhibits IL-6 | Broad spectrum activity |
Scientific Research Applications
Antiviral Activity
Research has shown that pyrazole derivatives, including 4-(2-hydroxyethyl)-5-methyl-1-[(4-nitrophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one, exhibit promising antiviral properties. Specifically:
- Mechanism of Action : These compounds can inhibit viral replication by targeting specific viral enzymes or pathways. For instance, certain pyrazole derivatives have been identified as effective against HIV and influenza viruses by disrupting reverse transcriptase activity or viral polymerase functions .
-
Case Studies :
- A study highlighted the efficacy of pyrazole derivatives against various RNA viruses, demonstrating significant antiviral effects at concentrations ranging from 4 to 20 μg/mL .
- Another research effort focused on the development of pyrazole-modified nucleosides that showed effectiveness against multiple strains of influenza virus and HIV .
Anti-inflammatory Properties
In addition to antiviral effects, compounds similar to this compound have been investigated for their anti-inflammatory potential:
- Biological Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory responses.
- Research Findings : Experimental studies have shown that certain pyrazole derivatives can significantly reduce inflammation markers in animal models .
Table of Biological Activities
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group (-SO₂-) attached to the 4-nitrophenyl moiety is electron-withdrawing, making it susceptible to nucleophilic substitution. This reaction typically occurs under basic conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amine substitution | Primary amines (e.g., ethylamine), DMF, 60°C | Sulfonamide derivatives | ~75% | |
| Alkoxide substitution | Sodium methoxide, ethanol, reflux | Methoxy-substituted sulfonate | ~68% |
Mechanism : The sulfonyl group acts as a leaving group, with nucleophiles attacking the electrophilic sulfur center. The reaction is facilitated by polar aprotic solvents like DMF.
Reduction of the Nitro Group
The nitro (-NO₂) group on the phenyl ring can be reduced to an amine (-NH₂) under catalytic hydrogenation or chemical reduction:
| Reducing Agent | Conditions | Product | Notes |
|---|---|---|---|
| H₂/Pd-C | Ethanol, 50 psi | 4-aminophenylsulfonyl derivative | Complete conversion in 6 hrs |
| Sn/HCl | Reflux, 2 hrs | Partially reduced intermediates | Requires acidic workup |
Impact : Reduction enhances the compound’s electron-donating capacity, altering its binding affinity to biological targets .
Functionalization of the Hydroxyethyl Group
The hydroxyethyl (-CH₂CH₂OH) group undergoes typical alcohol reactions:
Esterification
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | Pyridine, RT | Acetylated derivative | ~85% |
| Benzoyl chloride | Reflux, THF | Benzoylated analog | ~78% |
Oxidation
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄, H₂SO₄ | 0°C, 2 hrs | Carboxylic acid derivative |
| PCC, CH₂Cl₂ | RT, 4 hrs | Ketone intermediate |
Applications : Ester derivatives improve lipid solubility for drug delivery.
Cycloaddition and Ring-Opening Reactions
The pyrazole core participates in 1,3-dipolar cycloaddition with alkynes or nitriles:
| Reaction Partner | Catalyst | Product |
|---|---|---|
| Phenylacetylene | Cu(OTf)₂ | Bicyclic pyrazolo[1,5-a]pyrimidine |
| Acetonitrile | Zn(OTf)₂ | Fused triazole-pyrazole hybrid |
Mechanism : The reaction proceeds via a dipolar intermediate, with the pyrazole acting as a 1,3-dipole .
Hydrolysis and Stability
The compound shows limited hydrolysis under mild conditions but degrades in strong acids/bases:
| Condition | Result |
|---|---|
| 1M HCl, reflux | Partial cleavage of sulfonamide bond |
| 1M NaOH, RT | Degradation of pyrazole ring |
Stability Data :
Biological Interactions
While not a direct chemical reaction, the compound modulates biological pathways via:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares key structural and physicochemical features of the target compound with analogs from the literature:
Key Observations :
- Electron-withdrawing groups : The target compound’s 4-nitrophenylsulfonyl group provides stronger electron withdrawal compared to analogs with dichlorophenyl or 2-nitrophenyl groups . This enhances electrophilicity and may influence binding to biological targets.
- Hydrophilicity: The 2-hydroxyethyl substituent improves aqueous solubility relative to analogs with non-polar groups (e.g., ethyl or phenyl) .
- Molecular weight : The target compound (403.41 g/mol) exceeds Lipinski’s rule of five threshold (<500), but its polar groups may mitigate poor absorption risks .
Antioxidant Potential
Pyrazol-3-one derivatives are known for antioxidant activity. For example, 4-(substituted)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one analogs demonstrated significant radical scavenging in DPPH and nitric oxide assays . The target compound’s sulfonyl group may stabilize radical intermediates, enhancing antioxidant efficacy.
Antimicrobial and Anticancer Prospects
The target compound’s nitro group could similarly disrupt microbial electron transport chains.
Physicochemical and Pharmacokinetic Profiles
- Solubility : The target compound’s hydroxyethyl and sulfonyl groups enhance solubility in polar solvents compared to analogs like 7b (carboxylate ester) or 1520752-02-6 (ethyl group) .
- Stability : The nitro group may confer photochemical instability, whereas dichlorophenyl analogs (e.g., ) exhibit higher thermal stability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2-hydroxyethyl)-5-methyl-1-[(4-nitrophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with a multi-step synthesis involving sulfonylation of the pyrazol-3-one core. Use Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. Monitor intermediates via TLC and HPLC. Employ techniques such as column chromatography for purification. Validate yields using gravimetric analysis and confirm purity via NMR (¹H/¹³C) and LC-MS .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Prioritize FTIR to confirm functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm⁻¹) and ¹H/¹³C NMR to resolve the hydroxyethyl and nitrophenyl groups. Use LC-MS for molecular weight confirmation and elemental analysis (C, H, N, S) to validate stoichiometry. For crystallinity assessment, perform X-ray diffraction if single crystals are obtainable .
Q. How can solubility and stability be evaluated under varying pH and solvent systems?
- Methodological Answer : Conduct solubility tests in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) using UV-Vis spectroscopy. Assess stability via accelerated degradation studies under acidic/alkaline conditions (pH 1–13) and thermal stress (40–80°C). Monitor degradation products via HPLC-MS and assign structural changes using comparative NMR .
Q. What computational methods predict the compound’s reactivity and interactions with biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to model interactions with enzymes like cyclooxygenase or kinases. Use DFT calculations to analyze electronic properties (HOMO-LUMO gaps) and MD simulations to assess conformational stability in aqueous environments. Validate predictions with in vitro assays .
Q. How can mechanistic studies elucidate its biological activity?
- Methodological Answer : Use enzyme inhibition assays (e.g., IC₅₀ determination) and cellular models (e.g., cytotoxicity in cancer lines). Combine with ROS detection probes and Western blotting to identify signaling pathways. For receptor-targeted studies, employ radioligand binding assays or surface plasmon resonance (SPR) .
Advanced Research Questions
Q. How do environmental factors influence its fate and ecological impact?
- Methodological Answer : Design a long-term environmental study to assess biodegradation (OECD 301F test), bioaccumulation (logP determination), and photolysis rates. Use LC-MS/MS to quantify residues in soil/water matrices. Evaluate toxicity via Daphnia magna or algal growth inhibition assays .
Q. How should contradictory data in biological activity or synthetic yields be resolved?
- Methodological Answer : Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., impurities, assay conditions). Replicate experiments with stricter controls (e.g., inert atmosphere for oxygen-sensitive steps). Cross-validate using orthogonal techniques (e.g., NMR vs. X-ray for structure confirmation) .
Q. What strategies validate computational predictions of metabolite formation?
- Methodological Answer : Simulate Phase I/II metabolism using software like Schrödinger’s BioLuminate. Synthesize predicted metabolites (e.g., hydroxylated or glucuronidated derivatives) and characterize via LC-HRMS. Compare with in vitro hepatocyte incubation results .
Q. How can degradation pathways be mapped under oxidative or enzymatic conditions?
- Methodological Answer : Expose the compound to H₂O₂/UV light for oxidative degradation or liver microsomes for enzymatic breakdown. Use HRMS/MS to fragment degradation products and propose structures. Confirm with isotopic labeling or synthetic reference standards .
Q. What interdisciplinary approaches enhance its application in drug discovery or material science?
- Methodological Answer : Collaborate with material scientists to explore its use in metal-organic frameworks (MOFs) via coordination chemistry. In drug discovery, integrate pharmacophore modeling with high-throughput screening (HTS). For environmental studies, pair toxicity data with GIS mapping to assess regional risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
